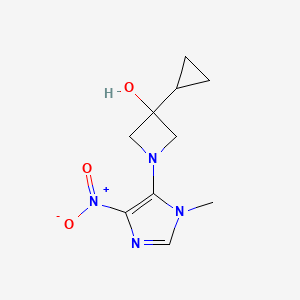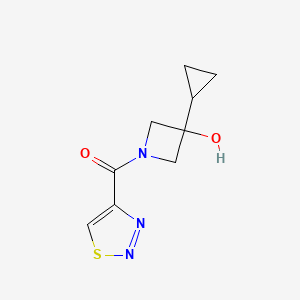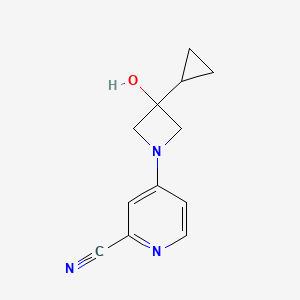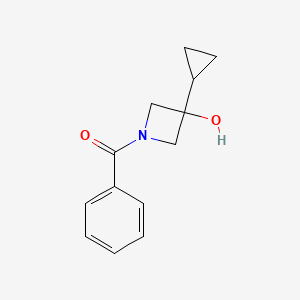
3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azetidinols and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. This compound appears to target the peptidoglycan layer of the cell wall, preventing the bacteria from growing and dividing. This mechanism of action is similar to that of other antibiotics, but the unique structure of 3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol may make it more effective against certain types of bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol have been studied extensively in vitro and in vivo. This compound has been shown to have a strong inhibitory effect on bacterial growth, with minimal toxicity to mammalian cells. In addition, 3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol in lab experiments are its potent antibacterial activity, low toxicity to mammalian cells, and anti-inflammatory properties. However, there are also some limitations to using this compound, including its complex synthesis method and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of 3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol. One potential direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to further study the mechanism of action of this compound to better understand its antibacterial and anti-inflammatory properties. Additionally, researchers could explore the potential of 3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol as a drug for the treatment of other diseases, such as cancer or viral infections. Finally, future studies could investigate the potential of this compound as a lead compound for the development of new antibiotics with improved efficacy and reduced side effects.
Conclusion:
In conclusion, 3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol is a unique and promising compound with potential applications in various fields of scientific research. Its potent antibacterial activity, low toxicity to mammalian cells, and anti-inflammatory properties make it a promising candidate for the development of new antibiotics and treatments for inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in other areas of medicine.
Synthesis Methods
The synthesis of 3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3-methyl-5-nitroimidazole-4-carboxylic acid with cyclopropylamine, followed by cyclization of the resulting intermediate. This method has been optimized and improved over the years, leading to high yields and purity of the final product.
Scientific Research Applications
3-Cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol has several potential applications in the field of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of bacterial infections. This compound has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
3-cyclopropyl-1-(3-methyl-5-nitroimidazol-4-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-12-6-11-8(14(16)17)9(12)13-4-10(15,5-13)7-2-3-7/h6-7,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFSCOYJQVCPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N2CC(C2)(C3CC3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxycyclopentyl)methyl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7581731.png)
![2-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581737.png)
![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)


![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)



![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)
